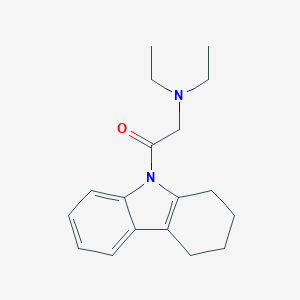![molecular formula C22H42N4O7S2 B249906 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione](/img/structure/B249906.png)
6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione, also known as HODT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has been shown to inhibit the activity of thioredoxin reductase, an enzyme that plays a critical role in maintaining cellular redox balance.
Biochemical and Physiological Effects:
6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has been shown to exhibit both in vitro and in vivo anticancer activity against a wide range of cancer cell lines and tumor models. 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has also been shown to have antioxidant activity and to protect against oxidative stress-induced damage in cells. However, the exact biochemical and physiological effects of 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione. One direction is to investigate the potential of 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione as an anticancer agent in combination with other chemotherapeutic drugs. Another direction is to explore the use of 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione as a redox mediator in the development of biosensors for the detection of biomolecules. Additionally, further studies are needed to elucidate the mechanism of action of 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione and its potential applications in other fields, such as catalysis and electrochemistry.
Conclusion:
In conclusion, 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione is a compound that has shown promise in various scientific research applications, including catalysis, electrochemistry, and biomedical research. Its mechanism of action and biochemical and physiological effects are still under investigation, but it has demonstrated anticancer activity and antioxidant activity. 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione involves the reaction of 1,3,5-trithiane with ethylenediamine in the presence of a catalyst. The resulting compound is then oxidized using hydrogen peroxide to produce 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione. The synthesis method has been optimized to yield high purity and high yield of 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione.
Aplicaciones Científicas De Investigación
6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has been extensively studied for its potential applications in various fields, including catalysis, electrochemistry, and biomedical research. In catalysis, 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has been shown to exhibit excellent catalytic activity in the oxidation of alcohols. In electrochemistry, 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has been used as a redox mediator in the development of biosensors. In biomedical research, 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has been investigated for its potential as an anticancer agent.
Propiedades
Fórmula molecular |
C22H42N4O7S2 |
|---|---|
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
6,9,12,15,23,26,31-heptaoxa-1,3,18,20-tetrazabicyclo[18.8.5]tritriacontane-2,19-dithione |
InChI |
InChI=1S/C22H42N4O7S2/c34-21-23-1-7-27-13-17-32-19-20-33-18-14-28-8-2-24-22(35)26-4-10-29-9-3-25(21)5-11-30-15-16-31-12-6-26/h1-20H2,(H,23,34)(H,24,35) |
Clave InChI |
PVFYDAYGUDWEDU-UHFFFAOYSA-N |
SMILES |
C1COCCOCCOCCOCCNC(=S)N2CCOCCN(CCOCCOCC2)C(=S)N1 |
SMILES canónico |
C1COCCOCCOCCOCCNC(=S)N2CCOCCN(CCOCCOCC2)C(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)
![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)

![N-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B249843.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)




![2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile](/img/structure/B249867.png)

![5,6-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249872.png)